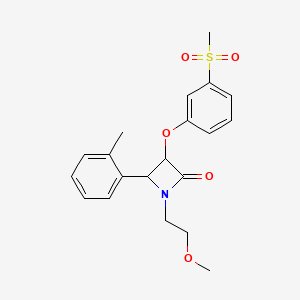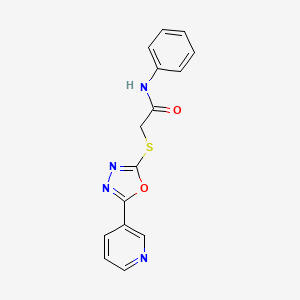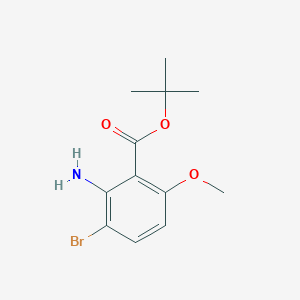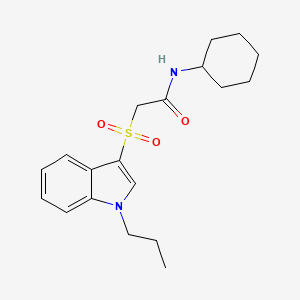
2-(2,5-Dibromobenzenesulfonyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dibromobenzenesulfonyl)acetonitrile is a chemical compound with the CAS Number: 568553-71-9 . It has a molecular weight of 339.01 and its molecular formula is C8H5Br2NO2S . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 2-(2,5-Dibromobenzenesulfonyl)acetonitrile is 1S/C8H5Br2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-(2,5-Dibromobenzenesulfonyl)acetonitrile is a powder . The storage temperature is room temperature . Unfortunately, the boiling point is not specified .科学的研究の応用
Electrochemical Studies
2-(2,5-Dibromobenzenesulfonyl)acetonitrile and its analogs have been studied in the context of electrochemical reactions. For instance, the electrochemical reduction of 2-nitrobromobenzene in acetonitrile has been explored, shedding light on reaction mechanisms and kinetics in electrochemistry (Barnes et al., 2011).
Organic Synthesis
This compound is also relevant in organic synthesis. For example, 2-nitrobenzenesulfonyl chloride, a related compound, has been utilized in the oxidation of benzylic methylene compounds to ketones, demonstrating its utility in synthesizing complex organic molecules (Kim et al., 1989).
Polymerization Processes
In the field of polymer science, compounds like 2-(2,5-Dibromobenzenesulfonyl)acetonitrile have been investigated for their role in the synthesis of polymeric materials. The use of acetonitrile as a solvent in the precipitation polymerization of crosslinked poly(divinylbenzene) microspheres is one such example (Yang Wantai, 2007).
Bond Dissociation Studies
The determination of bond dissociation energies in acetonitrile solutions, including studies on N-methyl-N-nitrosobenzenesulfonamides, provides insights into the stability and reactivity of these types of compounds (Zhu et al., 2005).
Conducting Polymers
Research has also been conducted on the electrochemical copolymerization of aniline and anilinesulfonic acids in acetonitrile, leading to the development of new conducting polymers with potential applications in various fields (Şahin et al., 2002).
Analytical Chemistry
Analytical methods for compounds like 2-nitrobenzenesulfonyl chloride have been developed using acetonitrile as a solvent, highlighting the importance of these compounds in analytical and diagnostic applications (Li Zhong-sheng, 2008).
Free Radical Studies
Free radicals generated from compounds like nitrobenzene in acetonitrile have been studied using electron spin resonance spectroscopy, providing insights into radical chemistry (Geske & Maki, 1960).
Ion Formation Studies
Studies on ion formation, as observed in the case of benzenesulfonate salts in acetonitrile, contribute to a better understanding of ion interactions in different solvents (Hojo et al., 1994).
Electroreduction Mechanisms
Research on the electroreduction mechanism of cyanobenzenes in acetonitrile helps elucidate the complex chemical reactions that these compounds undergo (Sertel et al., 1986).
Electrochemical Oxidation
Studies on electrochemical oxidation, like that of 4-chloroaniline in acetonitrile, open up pathways for synthesizing new compounds and understanding reaction dynamics (Mohamadighader et al., 2020).
Safety and Hazards
The safety information for 2-(2,5-Dibromobenzenesulfonyl)acetonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(2,5-dibromophenyl)sulfonylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSWBTAIYOYELD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)CC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dibromobenzenesulfonyl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2406018.png)

![2-{1-[(5,6-Dichloropyridin-3-yl)sulfonyl]pyrrolidin-2-yl}cyclohexan-1-one](/img/structure/B2406021.png)
![N-(3-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406022.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406027.png)
![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)



![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)
![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)


![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)